7,3',4'-Trimethoxyisoflavone 7,3',4'-Trimethoxyisoflavone Cabreuvin belongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, cabreuvin is considered to be a flavonoid lipid molecule. Cabreuvin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cabreuvin is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 1621-61-0
VCID: VC21347716
InChI: InChI=1S/C18H16O5/c1-20-12-5-6-13-16(9-12)23-10-14(18(13)19)11-4-7-15(21-2)17(8-11)22-3/h4-10H,1-3H3
SMILES: COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol

7,3',4'-Trimethoxyisoflavone

CAS No.: 1621-61-0

Cat. No.: VC21347716

Molecular Formula: C18H16O5

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

7,3',4'-Trimethoxyisoflavone - 1621-61-0

Description Cabreuvin belongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, cabreuvin is considered to be a flavonoid lipid molecule. Cabreuvin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cabreuvin is primarily located in the membrane (predicted from logP).
CAS No. 1621-61-0
Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
IUPAC Name 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one
Standard InChI InChI=1S/C18H16O5/c1-20-12-5-6-13-16(9-12)23-10-14(18(13)19)11-4-7-15(21-2)17(8-11)22-3/h4-10H,1-3H3
Standard InChI Key UKWLNMIPRJLYGH-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Melting Point 165°C

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator